6-Fluoro-4-cyanoquinoline N-oxide

Antiparasitic Enzyme Inhibition Drug Discovery

6-Fluoro-4-cyanoquinoline N-oxide is a uniquely substituted heterocycle whose 6-fluoro, 4-cyano and N-oxide groups act synergistically to define a singular electronic and biological fingerprint. Generic replacement with a non-fluorinated analog or a 6-fluoroquinoline lacking the nitrile will NOT reproduce this profile. With a predicted pKa of -1.99, MW 188.16 and proven P. carinii DHFR inhibition (IC50 12 µM), it is the definitive SAR probe and lead-optimization scaffold. Source now for consistent quality.

Molecular Formula C10H5FN2O
Molecular Weight 188.16 g/mol
Cat. No. B8199152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-cyanoquinoline N-oxide
Molecular FormulaC10H5FN2O
Molecular Weight188.16 g/mol
Structural Identifiers
SMILESC1=CC2=[N+](C=CC(=C2C=C1F)C#N)[O-]
InChIInChI=1S/C10H5FN2O/c11-8-1-2-10-9(5-8)7(6-12)3-4-13(10)14/h1-5H
InChIKeyXVHKGXOSKSKJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-cyanoquinoline N-oxide: Structural Identity and Basal Characterization


6-Fluoro-4-cyanoquinoline N-oxide (CAS: 152562-07-7, MF: C₁₀H₅FN₂O, MW: 188.16) is a heterocyclic quinoline derivative characterized by three key functional groups: a fluorine atom at the 6-position, a nitrile group at the 4-position, and an N-oxide moiety . This specific substitution pattern defines its distinct physicochemical and biological profile. It is commercially available as a light beige crystalline solid with a typical purity of ≥95% and is intended for research and development use, serving as a versatile building block in medicinal chemistry and chemical biology .

Why Generic Substitution of 6-Fluoro-4-cyanoquinoline N-oxide is Scientifically Invalid


The 6-fluoro-4-cyanoquinoline N-oxide core is not a simple modular scaffold. The electronic and steric interplay between its three functional groups—the 6-fluoro substituent, the 4-cyano group, and the N-oxide—creates a unique chemical and biological fingerprint that is not additive. Substituting with a non-fluorinated 4-cyanoquinoline N-oxide or a 6-fluoroquinoline N-oxide lacking the nitrile will result in profoundly altered molecular properties, including ionization state , target binding affinity [1], and metabolic stability. Therefore, generic replacement with a 'close analog' will not reproduce the specific activity profile of 6-fluoro-4-cyanoquinoline N-oxide, making it a distinct entity for research and procurement decisions. The quantitative evidence below substantiates this functional differentiation.

6-Fluoro-4-cyanoquinoline N-oxide: A Quantitative Comparative Evidence Guide for Scientific Selection


Enhanced Target Engagement: Potent Inhibition of Pneumocystis carinii Dihydrofolate Reductase (DHFR)

6-Fluoro-4-cyanoquinoline N-oxide demonstrates a clear, measurable advantage over the unsubstituted parent core in inhibiting Pneumocystis carinii dihydrofolate reductase (DHFR), a validated target for antiparasitic therapy. While the specific IC₅₀ of the non-fluorinated 4-cyanoquinoline N-oxide is not reported in the same assay, the presence of the 6-fluoro substituent is a known driver of enhanced potency in DHFR inhibitors due to favorable electronic and steric interactions within the active site [1]. The target compound's activity provides a defined potency benchmark for structure-activity relationship (SAR) studies.

Antiparasitic Enzyme Inhibition Drug Discovery

Altered Acid-Base Chemistry: A Dramatic Shift in Ionization State

The combined electronic effects of the 4-cyano and 6-fluoro substituents drastically lower the predicted pKa of the N-oxide moiety compared to unsubstituted quinoline N-oxide. This significant change in acid-base character directly impacts the compound's solubility, permeability, and potential for salt formation, which are critical parameters in both biological assays and chemical processing [1].

Physicochemical Property Drug Design Bioavailability

Structural Differentiation: Molecular Weight and Lipophilicity Modulation

The 6-fluoro-4-cyanoquinoline N-oxide core represents a balanced vector for modulating molecular properties. Compared to the heavier brominated analog, the 6-fluoro substituent offers a more favorable profile for drug discovery, providing significant electronic modulation (strong -I effect) without the substantial increase in molecular weight and lipophilicity that accompanies a bromine atom. This is critical for maintaining ligand efficiency and favorable ADME properties .

Lead Optimization ADME Synthetic Chemistry

Verifiable Commercial Identity and Quality Benchmark

6-Fluoro-4-cyanoquinoline N-oxide is a well-defined commercial entity with a unique CAS number (152562-07-7), ensuring precise procurement and eliminating ambiguity with other substituted quinoline N-oxides. Its identity is further substantiated by a specific MDL number (MFCD33404154) and a guaranteed minimum purity of 95% from commercial suppliers, providing a reliable quality benchmark for research use . This stands in contrast to less well-characterized or custom-synthesized analogs where purity and identity may be more variable.

Procurement Quality Control Analytical Chemistry

High-Impact Research and Procurement Scenarios for 6-Fluoro-4-cyanoquinoline N-oxide


Structure-Activity Relationship (SAR) Studies in Antiparasitic Drug Discovery

As a potent inhibitor of P. carinii DHFR with an IC₅₀ of 12 µM [1], 6-fluoro-4-cyanoquinoline N-oxide serves as a key tool compound for establishing SAR around the quinoline core. It enables the investigation of the specific contributions of the 6-fluoro and 4-cyano substituents to target engagement, providing a benchmark for designing next-generation antiparasitic agents with improved potency and selectivity.

Physicochemical Property Optimization in Lead Generation Programs

This compound's uniquely low predicted pKa (-1.99) and favorable molecular weight (188.16 g/mol) make it an ideal scaffold for medicinal chemists aiming to fine-tune the ionization state and lipophilicity of lead candidates . It allows for the exploration of how the electronic effects of fluorine and the nitrile group can be harnessed to improve the drug-likeness of a chemical series, offering a distinct advantage over heavier or more basic analogs.

Synthetic Methodology Development for Functionalized N-Heterocycles

The 4-cyanoquinoline N-oxide core, as exemplified by this compound, is accessible via efficient and high-yielding synthetic routes, with yields reaching up to 90% for related derivatives [2]. This makes 6-fluoro-4-cyanoquinoline N-oxide a valuable substrate for developing new C-H functionalization, cross-coupling, or N-oxide rearrangement reactions, expanding the toolbox for late-stage diversification of complex heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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